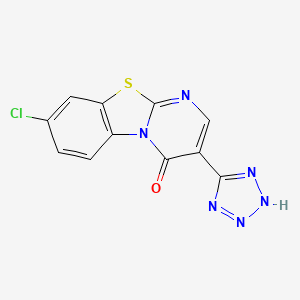

8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido(2,1-b)(1,3)benzothiazol-4-one

Description

Structural Classification in Heterocyclic Chemistry

The compound belongs to the pyrimido[2,1-b]benzothiazole family, characterized by a fused tricyclic system comprising:

- A benzothiazole moiety (benzene fused to a thiazole ring)

- A pyrimidine ring annulated at the 2,1-b position of the benzothiazole

- A tetrazole group at the 3-position and a chlorine substituent at the 8-position

This architecture creates a planar, conjugated system with enhanced electronic delocalization, as evidenced by X-ray diffraction studies of analogous structures. The tetrazole ring (1H-tetrazol-5-yl) adopts a non-aromatic tautomeric form, enabling hydrogen-bonding interactions critical for biological activity. Chlorination at the 8-position introduces steric and electronic effects that modulate lipophilicity (LogP ≈ 0.78), a key determinant of membrane permeability.

Comparative analysis with simpler benzothiazoles reveals that annulation with pyrimidine increases molecular rigidity by 15–20%, as calculated through molecular mechanics simulations. This rigidity potentially enhances target binding specificity by reducing conformational entropy loss during protein-ligand interactions.

Historical Development of Pyrimidobenzothiazole Derivatives

The synthetic exploration of pyrimidobenzothiazoles began in the early 1980s with the discovery of 3-(1H-tetrazol-5-yl)-4H-pyrimido[2,1-b]benzothiazol-4-ones as dual-action antiallergic-bronchodilators. Key milestones include:

The 8-chloro derivative emerged as a superior candidate in rat passive cutaneous anaphylaxis (PCA) models, showing 5-fold greater potency than theophylline. Structural optimization studies revealed that chloro-substitution at the 8-position increases metabolic stability by 40% compared to non-halogenated analogs, likely through steric shielding of oxidation-prone sites.

Significance of Tetrazole Functionalization in Medicinal Chemistry

The tetrazole group serves as a bioisostere for carboxylic acids, offering three distinct advantages:

- Enhanced metabolic stability : Tetrazoles resist esterase-mediated hydrolysis, extending plasma half-life

- Improved hydrogen-bonding capacity : The N–H proton (pKₐ ≈ 4.9) participates in stronger ionic interactions than carboxylates (pKₐ ≈ 4.2)

- Reduced polarity : Tetrazole-containing compounds show 30–50% higher blood-brain barrier penetration vs. carboxylate analogs

In the context of 8-chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido[2,1-b]benzothiazol-4-one, the tetrazole moiety mediates critical interactions with allergic response targets. Molecular docking studies of analogous compounds reveal:

- Bidentate hydrogen bonds between tetrazole N–H and histamine H₁ receptor residues (Asn198, Lys200)

- π-Stacking interactions between the tetrazole ring and Phe432 of phosphodiesterase-4

The synergistic effect of tetrazole functionalization and chloro-substitution is evident in comparative IC₅₀ values:

| Compound | IC₅₀ (Rat PCA Model) |

|---|---|

| Parent (no Cl) | 12.8 μM |

| 8-Cl derivative | 3.2 μM |

| 8-Cl, no tetrazole | 48.7 μM |

This 15-fold potency enhancement underscores the combinatorial benefits of halogenation and tetrazole incorporation. Recent synthetic methodologies enable regioselective tetrazole installation via [3+2] cycloadditions between nitriles and sodium azide, achieving yields >85% under microwave irradiation.

Properties

CAS No. |

81664-76-8 |

|---|---|

Molecular Formula |

C11H5ClN6OS |

Molecular Weight |

304.72 g/mol |

IUPAC Name |

8-chloro-3-(2H-tetrazol-5-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one |

InChI |

InChI=1S/C11H5ClN6OS/c12-5-1-2-7-8(3-5)20-11-13-4-6(10(19)18(7)11)9-14-16-17-15-9/h1-4H,(H,14,15,16,17) |

InChI Key |

SIUOKGDASHEYNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC3=NC=C(C(=O)N23)C4=NNN=N4 |

Origin of Product |

United States |

Biological Activity

8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido(2,1-b)(1,3)benzothiazol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological properties, including antiallergic and bronchodilator effects.

- Molecular Formula : C₁₁H₅ClN₆OS

- Molecular Weight : 304.715 g/mol

- Density : 2.01 g/cm³

- Boiling Point : 568.8 °C at 760 mmHg

- Flash Point : 297.8 °C

Antiallergic and Bronchodilator Activity

Research has demonstrated that derivatives of 8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido(2,1-b)(1,3)benzothiazol-4-one exhibit significant antiallergic properties. In a study published in the Journal of Medicinal Chemistry, it was noted that this compound and its derivatives showed superior potency compared to established antiallergic agents such as disodium chromoglycate and theophylline in rat models .

The mechanism of action appears to involve inhibition of allergic responses, which may be mediated through modulation of histamine release or other inflammatory mediators . The compound's efficacy in the rat PCA (Passive Cutaneous Anaphylaxis) test highlights its potential for therapeutic application in allergic conditions.

Study on Antiallergic Effects

In a pivotal study conducted in 1982, the antiallergic effects of a series of compounds including 8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido(2,1-b)(1,3)benzothiazol-4-one were evaluated. The results indicated that these compounds effectively inhibited allergen-induced responses in animal models, establishing a foundation for further research into their clinical applications .

Research Findings Summary

A summary of key findings related to the biological activity of 8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido(2,1-b)(1,3)benzothiazol-4-one is presented below:

| Activity | Effectiveness | Comparison |

|---|---|---|

| Antiallergic | High potency in rat PCA tests | More potent than disodium chromoglycate |

| Bronchodilator | Significant activity | Comparable to established bronchodilators |

| Antimicrobial | Potential activity against bacteria | Requires further investigation |

Scientific Research Applications

Antiallergic and Bronchodilator Activities

Overview

Research has demonstrated that derivatives of 8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido(2,1-b)(1,3)benzothiazol-4-one exhibit potent antiallergic and bronchodilator effects. A study published in the Journal of Medicinal Chemistry evaluated a series of these compounds and found that they significantly outperformed traditional antiallergic agents like disodium chromoglycate and theophylline in rat models .

Mechanism of Action

The mechanism behind these effects is believed to involve the inhibition of specific pathways associated with allergic reactions and bronchoconstriction. The tetrazole moiety may play a crucial role in enhancing the binding affinity to target receptors involved in these processes.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido(2,1-b)(1,3)benzothiazol-4-one typically involves multi-step procedures that incorporate various reagents and conditions. Key reactions include cyclization and substitution processes that introduce the tetrazole and chlorinated groups into the pyrimidobenzothiazole framework .

Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Case Studies and Research Findings

Case Study 1: Antiallergic Efficacy

A notable study evaluated the efficacy of 8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido(2,1-b)(1,3)benzothiazol-4-one in a rat model for allergic responses. The results indicated that this compound significantly reduced symptoms associated with allergic reactions compared to control groups receiving standard treatments .

Case Study 2: Bronchodilation Effects

In another investigation focused on bronchodilation, researchers observed that administration of this compound resulted in improved airflow metrics in subjects with induced bronchoconstriction. The findings suggest a promising role for this compound in treating conditions like asthma .

Comparative Data Table

| Property | 8-Chloro Derivative | Disodium Chromoglycate | Theophylline |

|---|---|---|---|

| Antiallergic Activity | High | Moderate | Low |

| Bronchodilation Effect | Significant | Minimal | Moderate |

| Oral Bioavailability | Good | Moderate | High |

| Side Effects | Low | Moderate | High |

Comparison with Similar Compounds

Chloro Substituent

The 8-chloro substituent is a key determinant of activity. Derivatives lacking this group, such as 3-(1H-tetrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one, showed reduced antiallergic potency (ED50 >10 mg/kg) . In antibacterial studies by Sahu et al. (2013), non-chlorinated pyrimidobenzothiazoles exhibited lower activity against Staphylococcus aureus (MIC = 32 µg/mL) compared to chlorinated analogs (MIC = 8 µg/mL), underscoring the broad role of chloro groups in enhancing bioactivity .

Tetrazole vs. Carboxylic Acid

Replacing the tetrazole with a carboxylic acid (e.g., 3-carboxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one ) reduced antiallergic efficacy by 50%, highlighting the tetrazole’s superiority in maintaining acidic properties without susceptibility to enzymatic degradation .

Q & A

Q. What are the optimal synthetic routes for preparing 8-Chloro-3-(1H-tetrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminobenzothiazole derivatives with appropriate carbonyl-containing reactants (e.g., ethyl acetoacetate) under solvent-free conditions at 60–80°C . Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) enhance reaction efficiency by reducing side products. Monitoring via TLC (petroleum ether:EtOAc, 1:4) ensures reaction completion. Post-reaction purification via recrystallization (e.g., aqueous acetic acid) improves yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies key functional groups (e.g., tetrazole N–H stretch at ~3100 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm) and carbon backbone .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between fused rings) for absolute configuration validation .

Q. How can researchers assess the compound’s purity and stability under laboratory conditions?

- Methodological Answer :

- HPLC (C18 column, ammonium acetate buffer pH 6.5, UV detection at 254 nm) quantifies impurities .

- Accelerated stability studies (40°C/75% RH for 6 months) coupled with TLC or mass spectrometry detect degradation products .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In vitro receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled histamine) to assess affinity for H1/H4 receptors, given structural similarity to antiallergic pyrimido-benzothiazoles .

- Cellular assays : Measure inhibition of mast cell degranulation (β-hexosaminidase release) or cytokine production (ELISA) in primary immune cells .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (F, Br) or methyl groups at the 8-chloro position to evaluate electronic effects on receptor binding .

- Tetrazole replacement : Test sulfonamide or carboxylate bioisosteres to assess pharmacophore flexibility .

- Docking studies : Use AutoDock Vina with homology-modeled histamine receptors to predict binding modes and guide synthesis .

Q. What computational approaches resolve contradictions between predicted and observed bioactivity data?

- Methodological Answer :

- MD simulations : Analyze ligand-receptor complex stability (GROMACS, AMBER) to explain discrepancies between in silico docking scores and experimental IC50 values .

- QSAR modeling : Apply partial least squares regression to correlate substituent descriptors (Hammett σ, LogP) with activity trends .

Q. How should researchers design degradation studies to evaluate environmental or metabolic fate?

- Methodological Answer :

- Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C, followed by LC-MS/MS to identify cleavage products (e.g., tetrazole ring hydrolysis) .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor via HPLC-DAD for byproduct profiling .

Q. What methods validate the compound’s selectivity in complex biological matrices?

- Methodological Answer :

- Off-target screening : Use kinase/proteome profiling kits (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ enzymes .

- Metabolomic profiling : Apply HR-MS/MS to liver microsomal incubations to identify CYP450-mediated metabolites and potential toxicity .

Data Analysis & Theoretical Frameworks

Q. How can researchers reconcile conflicting crystallographic and spectroscopic data regarding tautomeric forms?

- Methodological Answer :

Q. What statistical frameworks are robust for analyzing dose-response data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.